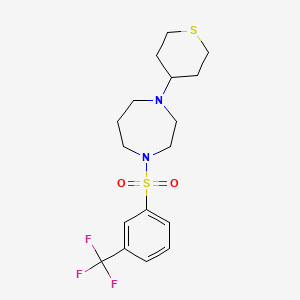

![molecular formula C28H24N4O3 B2516072 5-benzyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923165-80-4](/img/structure/B2516072.png)

5-benzyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

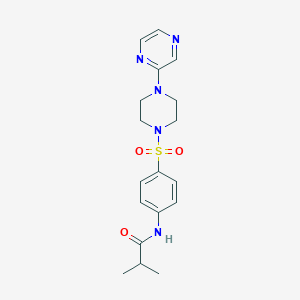

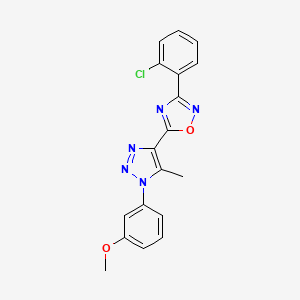

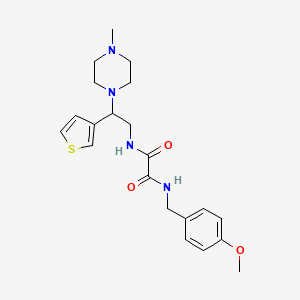

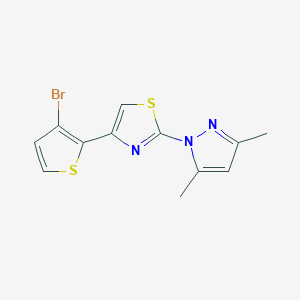

The compound "5-benzyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a complex organic molecule that likely exhibits significant biological activity due to its structural features. The presence of a pyrazolo[4,3-c]pyridine core suggests that it may be related to various pharmacologically active compounds, as pyrazole derivatives are often explored for their potential therapeutic effects.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by various functionalization reactions to introduce additional substituents. In the context of the provided papers, similar compounds have been synthesized using different starting materials and reaction conditions. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents involves the formation of a pyrazole ring and subsequent benzamide functionalization . Although the exact synthesis of the compound is not detailed, the methodologies described in these papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-c]pyridine derivatives is characterized by a fused bicyclic system that can influence the compound's biological activity. In a related compound, the pyrazolo[3,4-b]pyridine system, except for two adjacent carbon atoms, lies in one plane, which could affect the molecule's interaction with biological targets . The molecular geometry, including planarity and substituent positioning, plays a crucial role in the binding affinity and specificity of such compounds to their targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclization, functional group transformations, and tautomerization. For example, the cyclization of (2-alkoxycarbonyl-vinyl-amino)pyrazols can lead to the formation of pyrazolo[3,4-b]pyridines . The reactivity of the compound would be influenced by the presence of reactive functional groups such as the oxo, benzyl, and carboxamide moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a therapeutic agent. The presence of methoxy and benzyl groups could affect the lipophilicity of the compound, potentially impacting its absorption and distribution in biological systems. The intermolecular hydrogen bonding, as observed in a structurally similar compound , could also influence the compound's solubility and crystalline properties.

Applications De Recherche Scientifique

Synthesis Techniques

Synthesis of Pyrazolo[4,3-c]pyridine Derivatives : The compound 5-benzyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can be synthesized through a process involving decarboxylation and debenzylation steps, as demonstrated in the synthesis of related compounds (Dorn & Ozegowski, 1982).

Route to Functionalized Carboxamides : The synthesis route includes the preparation of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, functionalized at various positions, providing a framework for creating a larger library of related compounds (Grošelj et al., 2015).

Chemical Structure and Properties

Molecular Structure Analysis : Studies on similar compounds have provided insights into the molecular structure and properties of these types of compounds. For instance, investigations into 3-aryl-5-cyanopyrazolo[3,4-b]pyridines have revealed preferred tautomeric structures in solution and crystal structures (Quiroga et al., 1999).

Hydrogen Bonding Patterns : The analysis of hydrogen-bonded structures in compounds like 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines provides insights into the intermolecular interactions and molecular conformations of pyrazolo[4,3-c]pyridine derivatives (Castillo et al., 2009).

Biological and Pharmacological Applications

Anticancer Activity

Cytotoxicity Against Cancer Cells : Pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with the compound , have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Antiproliferative Effects : The synthesis of phenylpyrazolodiazepin-7-ones, analogs of aminopyrazole amide scaffolds, has demonstrated significant antiproliferative activities on cancer cells, suggesting potential applicability in cancer research (Kim et al., 2011).

Antimicrobial Activity

Potential as Antimicrobial Agents : Novel synthesized compounds such as 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have shown potent antimicrobial activities, indicating the potential of similar compounds in antimicrobial applications (Raju et al., 2010).

Antibacterial and Antifungal Properties : The synthesis and antimicrobial evaluation of compounds like 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones have shown promising results in antibacterial and antifungal activity (Elgemeie et al., 2017).

Inhibition of Specific Enzymes

- Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase : Certain 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been evaluated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, showcasing their potential in tuberculosis research (Samala et al., 2013).

Propriétés

IUPAC Name |

5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O3/c1-35-23-14-12-20(13-15-23)16-29-27(33)24-18-31(17-21-8-4-2-5-9-21)19-25-26(24)30-32(28(25)34)22-10-6-3-7-11-22/h2-15,18-19H,16-17H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQMQTXIUWOLRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride](/img/structure/B2515990.png)

![Cyclopent-3-en-1-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2515993.png)

![3'-(3-Fluoro-4-methylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2516001.png)

![3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2516003.png)

![2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2516009.png)